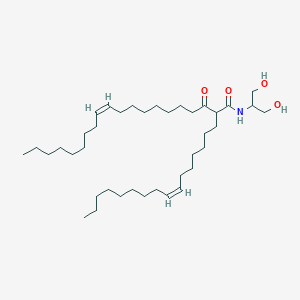

Dihydroxyisopropyl (2-oleoyl)oleamide

説明

Dihydroxyisopropyl (2-oleoyl)oleamide is a synthetic lipid derivative characterized by an oleoyl (C18:1 monounsaturated fatty acid) backbone esterified to a dihydroxyisopropyl group. This structural configuration distinguishes it from naturally occurring fatty acid amides like anandamide (arachidonoylethanolamide), which feature ethanolamine-linked arachidonic acid (C20:4) . Its synthetic nature allows for tailored modifications to enhance stability or receptor specificity compared to endogenous analogs.

特性

CAS番号 |

1487457-13-5 |

|---|---|

分子式 |

C39H73NO4 |

分子量 |

620.0 g/mol |

IUPAC名 |

(Z)-N-(1,3-dihydroxypropan-2-yl)-2-[(Z)-hexadec-7-enyl]-3-oxoicos-11-enamide |

InChI |

InChI=1S/C39H73NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(43)37(39(44)40-36(34-41)35-42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,36-37,41-42H,3-16,21-35H2,1-2H3,(H,40,44)/b19-17-,20-18- |

InChIキー |

GZMHEZUHJPKTOC-CLFAGFIQSA-N |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)C(CCCCCC/C=C\CCCCCCCC)C(=O)NC(CO)CO |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)C(CCCCCCC=CCCCCCCCC)C(=O)NC(CO)CO |

製品の起源 |

United States |

準備方法

合成経路と反応条件

ジヒドロキシイソプロピル (2-オレオイル) オレアミドの合成は、通常、オレイン酸と適切なアミンとのアミド化反応を伴います。 一般的な方法の1つには、オレイン酸と尿素を原料とし、常圧下で反応を促進する固体酸触媒を使用する方法があります 。 別の方法としては、固定化リパーゼを生物触媒として使用する酵素合成があり、温度、反応時間、酵素量などの条件を最適化して高収率を実現します .

工業生産方法

ジヒドロキシイソプロピル (2-オレオイル) オレアミドの工業生産では、多くの場合、スケーラブルな化学的アミド化プロセスが採用されています。 これらの方法は、ナトリウムメトキシドなどの触媒の存在下で、天然油をアシル供与体として使用し、収率と純度を最大化するように反応条件を最適化しています .

化学反応の分析

科学研究の応用

ジヒドロキシイソプロピル (2-オレオイル) オレアミドは、広範囲にわたる科学研究の応用範囲を持っています。

化学: さまざまな化学製剤における界面活性剤や乳化剤として使用されます。

生物学: 細胞シグナル伝達における役割と生体膜との相互作用について研究されています。

医学: 抗炎症作用や神経保護作用など、潜在的な治療効果について調査されています。

科学的研究の応用

Dihydroxyisopropyl (2-oleoyl)oleamide has a wide range of scientific research applications:

Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

Biology: Studied for its role in cellular signaling and interaction with biological membranes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Industry: Utilized in the production of lubricants, coatings, and other industrial materials.

作用機序

ジヒドロキシイソプロピル (2-オレオイル) オレアミドの作用機序は、特定の分子標的や経路との相互作用を伴います。 これは、ペルオキシソーム増殖剤活性化受容体α (PPAR-α) のアゴニストとして作用し、セラミダーゼを阻害してスフィンゴ脂質シグナル伝達経路に影響を与えます 。 さらに、電位依存性Na+チャネルやGタンパク質共役受容体と相互作用して、さまざまな生理学的プロセスに影響を与える可能性があります .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Dihydroxyisopropyl (2-oleoyl)oleamide and related lipid derivatives:

Key Findings:

Structural Differences: Unlike anandamide, which contains a polyunsaturated arachidonic acid chain, Dihydroxyisopropyl (2-oleoyl)oleamide incorporates a monounsaturated oleoyl chain. This may reduce oxidative instability and alter membrane permeability .

Functional Implications: Receptor Specificity: While anandamide binds strongly to both CB1 (central) and CB2 (peripheral) cannabinoid receptors , the branched ester in Dihydroxyisopropyl (2-oleoyl)oleamide may favor interactions with CB2, a target for anti-inflammatory therapies. Metabolic Pathways: The absence of an ethanolamide group likely renders Dihydroxyisopropyl (2-oleoyl)oleamide resistant to fatty acid amide hydrolase (FAAH), a key enzyme degrading anandamide and oleamide. This could extend its half-life in vivo.

Biological Activity :

- Anandamide’s role in pain modulation and neuroprotection is well-documented , whereas Dihydroxyisopropyl (2-oleoyl)oleamide’s synthetic design may prioritize immune modulation.

- Compared to 2-oleoylglycerol (a GPR119 agonist), the dihydroxyisopropyl variant lacks the glycerol moiety critical for GPR119 activation, suggesting divergent signaling effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。